N-(2-(5-乙酰噻吩-2-基)乙基)萘-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

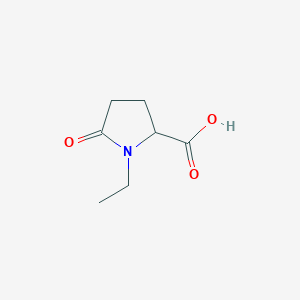

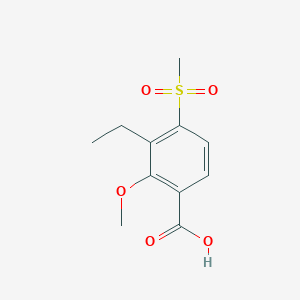

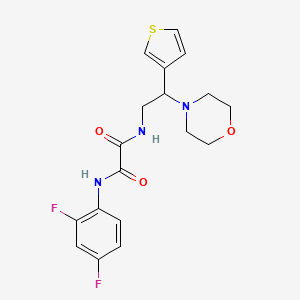

The compound N-(2-(5-acetylthiophen-2-yl)ethyl)naphthalene-1-sulfonamide is a derivative of naphthalene-sulfonamide, which is a class of compounds known for their diverse range of biological activities. Although the specific compound is not directly synthesized or characterized in the provided papers, related naphthalene-sulfonamide derivatives have been synthesized and studied for various applications, including as intermediates for HIV integrase inhibitors and potential positron emission tomography (PET) imaging agents .

Synthesis Analysis

The synthesis of related naphthalene-sulfonamide compounds typically involves multi-step reactions with careful control of reaction conditions to achieve high yields and purity. For instance, one method reported the synthesis of a complex naphthalene-sulfonamide derivative using a one-step method involving acetonitrile and K2CO3, characterized by various spectroscopic techniques . Another synthesis pathway involved converting 1-naphthalenethiol to a sulfonamide through a series of reactions including sulfonation, chlorination, and ammonolysis, with subsequent oxidation and hydrolysis steps to yield the final product .

Molecular Structure Analysis

The molecular structure of naphthalene-sulfonamide derivatives is typically confirmed using spectroscopic methods such as mass spectrometry (MS), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed information about the chemical environment of atoms within the molecule, allowing for the confirmation of the synthesized structure .

Chemical Reactions Analysis

Naphthalene-sulfonamide derivatives can undergo various chemical reactions depending on their functional groups. For example, sulfonamides can be oxidized to sulfones, and amine groups can be substituted to yield different derivatives. These reactions are often used to modify the chemical properties of the compounds for specific applications or to introduce radiolabels for imaging purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene-sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Computational analyses, including density functional theory (DFT) calculations, can provide insights into the electronic properties of these compounds, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding their reactivity and potential as non-linear optical compounds .

科学研究应用

酶抑制活性

磺酰胺衍生物,包括萘磺酰胺,因其作为酶抑制剂的潜力而受到研究。例如,某些磺酰胺分子对脂氧合酶和 α-葡萄糖苷酶表现出显着的抑制作用,脂氧合酶和 α-葡萄糖苷酶分别是抗炎药和抗糖尿病药的靶点 (Abbasi 等人,2015 年)。

PET 成像剂

碳-11 标记的萘磺酰胺已被合成,作为潜在的正电子发射断层扫描 (PET) 成像剂。这些化合物被用于对人 CCR8 进行成像,CCR8 是在各种疾病中可能很重要的靶点 (Wang 等人,2008 年)。

核酸和蛋白质合成效应

某些萘磺酰胺已被证明可诱导膀胱中 DNA、RNA 和蛋白质合成的变化,揭示了它们在癌症研究中作为标记或调节剂的潜力 (Lawson 等人,1970 年)。

增强神经生长因子的能力

萘磺酰胺(如 B-355252)已被合成,以增强神经生长因子刺激神经突生长的能力,这表明在神经退行性疾病研究或治疗中具有潜在应用 (Williams 等人,2010 年)。

荧光传感和成像

萘基磺酰胺(例如用于荧光传感)已被研究用于检测特定的离子,如 Al3+。这些化合物可用于细胞内检测此类离子,这在各种生物和医学研究中具有意义 (Mondal 等人,2015 年)。

与牛血清白蛋白的结合研究

已使用萘磺酰胺探针进行研究,以了解某些化合物与牛血清白蛋白的结合。这项研究有助于了解药物-蛋白质相互作用,这在药物开发和药代动力学中至关重要 (Jun 等人,1971 年)。

作用机制

While the specific mechanism of action for “N-(2-(5-acetylthiophen-2-yl)ethyl)naphthalene-1-sulfonamide” is not provided in the literature, sulfonamides, in general, are known to inhibit bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

未来方向

While specific future directions for “N-(2-(5-acetylthiophen-2-yl)ethyl)naphthalene-1-sulfonamide” are not provided in the literature, research into sulfonamides and their derivatives continues to be an active area of study. For instance, naphthalene sulfonamides have shown in vitro efficacy against Leishmania tarentolae promastigotes, opening new directions for advanced leishmaniasis treatment .

属性

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S2/c1-13(20)17-10-9-15(23-17)11-12-19-24(21,22)18-8-4-6-14-5-2-3-7-16(14)18/h2-10,19H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAJFWSKVXEANM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

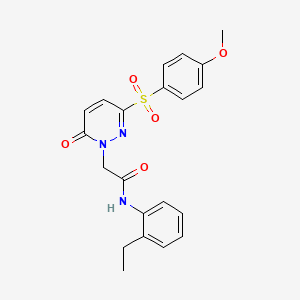

![N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide](/img/structure/B2546153.png)

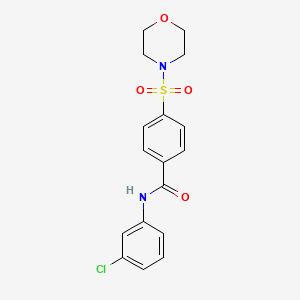

![5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid](/img/structure/B2546154.png)

![1-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2546158.png)

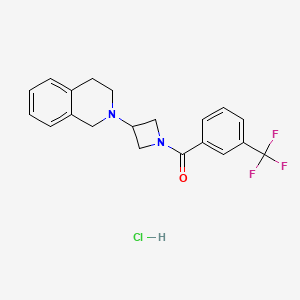

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2546160.png)